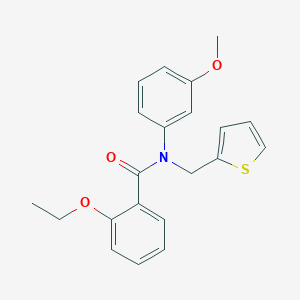
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide, also known as EMTB, is a synthetic compound that belongs to the class of benzamide derivatives. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide is not fully understood, but studies have suggested that it targets specific proteins and enzymes involved in cancer cell growth and proliferation. 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can alter the expression of genes involved in cancer cell growth and proliferation, leading to cell death.
Biochemical and Physiological Effects:
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have several biochemical and physiological effects in cancer cells. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can induce cell cycle arrest, preventing cancer cells from dividing and proliferating. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. By inhibiting angiogenesis, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide can starve cancer cells of the nutrients they need to survive and grow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity, making it a cost-effective option for scientific research. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have low toxicity in normal cells, making it a safer option for cancer treatment compared to traditional chemotherapeutic agents.
However, there are also limitations to the use of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has not yet been tested in clinical trials, and its efficacy and safety in human subjects are not yet known.
Direcciones Futuras
There are several future directions for research on 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. One area of research is to further elucidate its mechanism of action, particularly in relation to its effects on specific proteins and enzymes involved in cancer cell growth and proliferation. Additionally, further preclinical studies are needed to evaluate the efficacy and safety of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide in animal models of cancer. Finally, clinical trials are needed to evaluate the potential of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide as a novel cancer treatment option.
Métodos De Síntesis
The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide involves a multi-step process that begins with the reaction of 2-ethoxybenzoic acid with thionyl chloride to obtain 2-ethoxybenzoyl chloride. This intermediate is then reacted with 3-methoxyaniline and 2-thiophenemethylamine to obtain the final product, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide. The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising compound for cancer treatment.
Propiedades
Nombre del producto |
2-ethoxy-N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide |
|---|---|
Fórmula molecular |
C21H21NO3S |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3 |
Clave InChI |
NVXIRZDQRFCIMY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[Bis(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B257273.png)

![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)

![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperazine](/img/structure/B257277.png)







